Toluenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7O3S- |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 |
InChI Key |
LBLYYCQCTBFVLH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies Involving Toluenesulfonate
Toluenesulfonate as a Strategic Intermediate in Organic Synthesis
This compound derivatives, particularly p-toluenesulfonates (tosylates), are excellent leaving groups, making them strategic intermediates for nucleophilic substitution reactions and other transformations. PTSA itself is widely employed as a catalyst in organic reactions such as esterification, etherification, and aldol (B89426) reactions. fiveable.meontosight.ai
The precise control of stereochemistry is paramount in the synthesis of complex molecules, especially pharmaceuticals and natural products. This compound scaffolds play a significant role in achieving both enantioselective and diastereoselective outcomes.
In diastereoselective synthesis, PTSA has been utilized in the preparation of 2,4,6-trisubstituted piperidines via aza-Prins cyclization, achieving high diastereoselective control and good yields. usm.edu Although some methods using PTSA in this context can lead to racemic mixtures, the identification of methodologies for enantiopure starting materials is an active area of research to overcome this limitation. usm.edu
For enantioselective synthesis, p-toluenesulfonic acid (PTSA) has been employed as a catalyst in various reactions. For instance, it is used in the enantioselective total synthesis of cis-decalin derivatives via an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones and silyl (B83357) cyclohexadienol ethers, yielding cis-decalin derivatives with multiple contiguous stereogenic centers and functionalities. researchgate.net Furthermore, in the synthesis of complex polycyclic alkaloid scaffolds, such as those found in akuammiline (B1256633) alkaloids, a Ag(I)-catalyzed enantioselective dearomative cyclization cascade sequence has been developed. This modular synthesis, starting from simple tryptamine (B22526) and tryptophol (B1683683) derivatives, prepares complex tetracyclic scaffolds in high yields (up to 99%) and enantiomeric excess (up to >99% ee) in a three-step sequence. whiterose.ac.uk
Another example involves palladium-catalyzed diastereoselective hydroesterification of alkenes, which, assisted by a coordinative hydroxyl group in the substrate, affords chiral γ-butyrolactones with two stereocenters. This process, often involving p-toluenesulfonic acid monohydrate as a catalyst, can be extended to synthesize chiral THF-fused bicyclic γ-lactones containing three stereocenters. researchgate.net
This compound derivatives are instrumental in both convergent and divergent synthetic approaches, facilitating the efficient assembly of complex molecules.
Convergent Synthesis: This strategy involves synthesizing smaller, complex fragments independently and then coupling them at a late stage to form the final, larger molecule. Pyridinium (B92312) p-toluenesulfonate (PPTS), a derivative of PTSA, has been used in convergent synthetic strategies, for example, in the total synthesis of (−)-communesin F, where it was used to quench alkoxides after a key rearrangement step, enabling the formation of a complex sulfamide (B24259) intermediate on a gram scale. mit.edu In the synthesis of dimeric indole (B1671886) alkaloids, convergent strategies are crucial for linking two highly functionalized units, often addressing challenges like chemoselectivity and steric hindrance. jst.go.jp For instance, in the convergent stereoselective synthesis of 23,23-difluoro-25-hydroxyvitamin D3, pyridinium p-toluenesulfonate (PPTS) was used in the synthetic route. mdpi.com
Divergent Synthesis: This approach starts from a common intermediate and branches out to produce a variety of related but distinct target molecules. PTSA can facilitate such transformations. For example, in the synthesis of akuammiline alkaloid derivatives, PTSA has been used to effect ring-opening reactions and subsequent cyclizations to form cyclic acetal (B89532) moieties, leading to different derivatives from a common precursor. frontiersin.org In the total synthesis of stemarane and betaerane diterpenoids, a divergent ring-formation strategy was employed, where a common diol intermediate was transformed into distinct tetracyclic frameworks. Treatment of an intermediate diketone with PTSA in refluxing toluene (B28343) furnished a tetracyclic enone, demonstrating its role in diverging synthetic pathways. chinesechemsoc.org
Rational Design and Synthesis of Functionalized this compound Derivatives
The ability to precisely functionalize this compound derivatives allows for tailored reactivity and integration into complex synthetic schemes.
Efficient and scalable synthesis of intermediates is crucial for practical applications. Research has focused on developing multigram and chromatography-free methods for producing oligo(ethylene glycol) p-toluenesulfonates. While specific detailed research findings for chromatography-free multigram synthesis of oligo(ethylene glycol) p-toluenesulfonates were not explicitly detailed in the search results, the general trend in green chemistry and sustainable synthesis, as discussed later, points towards such methodologies. The use of PTSA as a catalyst often simplifies workup procedures and purification, which can contribute to chromatography-free approaches. researchgate.net
Toluenesulfonates are key in constructing complex stereodefined molecules. While specific examples of lysophosphatidylcholines were not found in the search results, the broader application of toluenesulfonates in stereoselective synthesis of complex architectures is well-documented. For instance, the tosylation of alcohols is a common step to create a good leaving group for subsequent nucleophilic substitution, which can be stereoselective. In the diastereoselective synthesis of new O-alkylated and C-branched inositols and their corresponding fluoro analogues, tosylation was performed to allow nucleophilic substitution with fluoride (B91410) at a later stage, yielding tosylated products in good yields (e.g., 70-71%). beilstein-journals.org This highlights the utility of tosylates in enabling stereoselective transformations for complex molecular architectures.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The application of sustainable and green chemistry principles in synthesis involving toluenesulfonates is a growing area. PTSA itself is considered a "green" catalyst due to its non-toxic nature, commercial availability, and easy handling as a solid. preprints.orgresearchgate.net It is often used in metal-free processes, reducing the need for hazardous metal catalysts. preprints.orgresearchgate.net
Examples of green chemistry approaches include:
Solvent-free or benign solvent conditions: PTSA-catalyzed reactions have been reported under solvent-free conditions or in environmentally benign solvents. For example, microwave-assisted one-pot synthesis of indole derivatives via Fischer-indole process using PTSA under green and solvent-free conditions has been achieved. preprints.org Similarly, the synthesis of 14-alkyl or aryl-14-H-dibenzo[a,j]xanthenes was performed using PTSA under solution and solvent-free conditions. preprints.org
Catalytic efficiency: PTSA's high acidity and catalytic efficiency allow for high atom economy and reduced waste generation. researchgate.net It can replace conventional mineral acids (like nitric acid, sulfuric acid, and perchloric acid) and Lewis acids (like AlCl3) that are often more corrosive or hazardous. preprints.org
One-pot reactions: The use of PTSA in one-pot multi-component reactions contributes to green chemistry by minimizing purification steps and reducing solvent usage. Examples include the one-pot condensation of β-naphthol with aldehydes to produce xanthenes or bisphenol derivatives. researchgate.net
The use of PTSA in organic and polymer synthesis has seen tremendous growth, driven by the increasing consciousness in industry and academia to adopt sustainable chemical processes using safer reagents and solvents. preprints.org
Iii. Catalytic Applications of Toluenesulfonate Derived Species in Organic Transformations
Brønsted Acid Catalysis by p-Toluenesulfonic Acid (PTSA)
p-Toluenesulfonic Acid (PTSA), often encountered as its monohydrate (TsOH·H₂O), serves as a potent Brønsted acid catalyst in a myriad of organic transformations. Its strong acidic nature, comparable to or exceeding many protic or mineral acids, enables the protonation of substrates, thereby enhancing their electrophilicity or promoting key mechanistic steps. The advantages of PTSA catalysis include operational simplicity, high selectivity, excellent yields, and straightforward product isolation, aligning well with principles of sustainable and green chemistry by often avoiding hazardous metals. preprints.orgresearchgate.net
Carbon-Carbon Bond Formation Reactions
PTSA plays a significant role in various carbon-carbon bond formation reactions, which are fundamental in constructing complex organic molecules. These reactions are crucial for synthesizing diverse structural scaffolds, including carbocycles and heterocycles, many of which possess biological relevance. researchgate.net
The aldol (B89426) condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, involving the reaction of an enol or enolate with a carbonyl compound. While typically base-catalyzed, acid-catalyzed aldol reactions, often leading directly to the condensation product (α,β-unsaturated carbonyl compounds) even without external heating, are also well-established. In acid catalysis, the acid facilitates keto-enol tautomerism to generate the nucleophilic enol and simultaneously protonates the carbonyl oxygen of the electrophilic aldehyde or ketone, making it more reactive. researchgate.netmasterorganicchemistry.com
PTSA has been widely employed as a catalyst or additive in aldol condensations. For instance, PTSA on montmorillonite (B579905) K10 has been reported for crossed aldol condensation reactions under solvent-free conditions, yielding α,α′-bis(substituted benzylidene)cycloalkanones and chalcones. tsijournals.com PTSA-MCM-41 catalysts have also demonstrated high efficiency and selectivity in cross-aldol condensation reactions, maintaining activity over multiple cycles. preprints.org
In asymmetric aldol condensations, PTSA often acts as an additive in conjunction with chiral organocatalysts to enhance yields and stereoselectivity. For example, in the asymmetric aldol reaction of isatins with ketones, PTSA·H₂O (10 mol%) has been used with specific chiral (thio)urea catalysts, affording products in high yields (up to 99%) with excellent diastereoselectivities (1:99 dr) and enantioselectivities (up to 99% ee) in aqueous media at room temperature. beilstein-journals.org Similarly, protonated basic α-amino acids, such as argininium tosylate (Arg·PTSA), have been shown to be effective catalysts for direct asymmetric aldol reactions of cyclic ketones with aromatic aldehydes in ionic liquids, achieving increased yields compared to DMSO. researchgate.netresearchgate.net
Table 1: Representative Asymmetric Aldol Condensations Catalyzed or Promoted by PTSA
| Reaction Type | Catalyst System | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Asymmetric Aldol Reaction | Chiral (thio)urea catalyst + PTSA·H₂O (10 mol%) | Isatins with enolizable ketones | Up to 99 | 1:99 | Up to 99 | beilstein-journals.org |
| Direct Asymmetric Aldol Reaction | Argininium tosylate (Arg·PTSA) | Cyclic ketones with aromatic aldehydes | Increased | Not specified | Not specified | researchgate.netresearchgate.net |
| Cross Aldol Reaction (Key step for Anti-AIDS) | Diphenylprolinol + catalytic PTSA | Polymeric ethyl glyoxylate (B1226380) with an aldehyde | N/A | >99/1 | >99 | acs.org |
| Direct Asymmetric Aldol Reaction (aqueous media) | (1R,2R)-bis[(S)-prolinamido]cyclohexane + acid additives (including sulfonic acid) | Cyclohexanone with substituted benzaldehydes | Up to 98 | Up to 96 | Up to 87 | niscpr.res.in |
Cycloaddition reactions are powerful tools for constructing cyclic systems. PTSA has been implicated in various cycloaddition processes, including the Povarov reaction.
The Povarov reaction, an acid-catalyzed [4+2] cycloaddition of N-aryl imines and electron-rich olefins, is a highly effective method for synthesizing tetrahydroquinolines (THQ), which are prevalent motifs in natural products and biologically active compounds. nih.gov PTSA has been found to be an effective Brønsted acid co-catalyst in asymmetric Povarov reactions, yielding comparable results (yield, enantio-, and diastereoselectivity) to other acids like NBSA. Anhydrous PTSA is practical due to its ease of use and stability. In some systems, even low catalyst and Brønsted acid loadings (e.g., 2 mol% urea (B33335) catalyst and 1 mol% PTSA) can achieve similar results. nih.govharvard.edu For instance, one-pot three-component aza-Diels-Alder reactions involving aromatic aldehydes, aniline, and 3,4-dihydro-2H-pyran have been effectively catalyzed by PANI-PTSA under solvent-free conditions, leading to cis-pyranoquinolines at room temperature and trans-configurations at higher temperatures. researchgate.net
Electrophilic aromatic substitution (EAS) reactions are fundamental for functionalizing aromatic rings. PTSA catalyzes several important EAS reactions, including Friedel-Crafts alkylations and the Friedländer condensation.
Friedel-Crafts Alkylations: PTSA is an effective catalyst for Friedel-Crafts alkylation reactions. Recent advancements have focused on developing metal-free protocols and improving the alkylation of challenging substrates like electron-deficient arenes. A notable approach involves "catalyst activation" where the Brønsted acidity of PTSA is significantly increased through strong hydrogen bonding with hexafluoroisopropanol (HFIP). This cooperative system enables the Friedel-Crafts alkylation of both electron-neutral (e.g., mesitylene, p-xylene, toluene (B28343), benzene) and electron-deficient arenes (e.g., fluorobenzene, chlorobenzene, bromobenzene, 4-chloro-toluene, and those with multiple halogen atoms, NO₂, CHO, CO₂R, and CN groups) with aldehydes, often resulting in high yields (67-77%). chemrxiv.orgchemrxiv.orgacs.orgpublish.csiro.aunih.gov DFT studies suggest that HFIP plays multiple roles, including increasing PTSA's Brønsted acidity and stabilizing transition states through a concerted pathway. nih.gov
Table 2: Friedel-Crafts Alkylations Catalyzed by PTSA/HFIP System
| Arene Substrate | Electrophile | Solvent System | Yield (%) | Reference |
| Fluorobenzene | Aldehydes | HFIP/CHCl₃ or DCE | 67-70 | chemrxiv.org |
| Chlorobenzene | Aldehydes | HFIP/CHCl₃ or DCE | 67-70 | chemrxiv.org |
| Bromobenzene | Aldehydes | HFIP/CHCl₃ or DCE | 67-70 | chemrxiv.org |
| 4-Chloro-toluene | Aldehydes | HFIP/CHCl₃ or DCE | 72 | chemrxiv.org |
| Mesitylene | Formaldehyde (B43269) | HFIP/CHCl₃ | 72-77 | chemrxiv.org |
| p-Xylene | Formaldehyde | HFIP/CHCl₃ | 72-77 | chemrxiv.org |
| t-Bu benzene (B151609) | Formaldehyde | HFIP/CHCl₃ | 72-77 | chemrxiv.org |
| Toluene | Formaldehyde | HFIP/CHCl₃ | 72-77 | chemrxiv.org |
| Benzene | Formaldehyde | HFIP/CHCl₃ | 72-77 | chemrxiv.org |
| Electron-deficient arenes (e.g., with NO₂, CHO, CN, halogens) | Benzaldehyde (B42025) | Not specified | 67-75 | acs.org |
Friedländer Condensation: The Friedländer quinoline (B57606) synthesis involves the reaction of 2-aminoaryl aldehydes or ketones with α-methylene ketones in the presence of an acid catalyst to form quinoline derivatives. PTSA has been successfully utilized as a catalyst for this condensation, particularly under solvent-free conditions. Mogilaiah's group reported PTSA-catalyzed Friedländer condensation of active methylene (B1212753) compounds with 2-aminonicotinaldehyde in the solid state at room temperature, yielding 1,8-naphthyridines in excellent yields (90-96%) and high purity. preprints.orgniscpr.res.inresearchgate.net This method offers advantages such as mild reaction conditions, operational simplicity, short reaction times, and economic viability. niscpr.res.in PTSA also facilitates the synthesis of bisquinoline dinitro compounds via Friedländer condensation, with yields ranging from 50-97%. preprints.org
PTSA is an effective catalyst for the cyclotrimerization of aryl methyl ketones, leading to the formation of 1,3,5-triarylbenzenes. These compounds are valuable building blocks for various applications, including buckminsterfullerenes, polycyclic aromatic hydrocarbons (PAHs), and dendrimers. academie-sciences.fracademie-sciences.fr For instance, the cyclotrimerization of acetophenone (B1666503) catalyzed by 10 mol% PTSA at 130 °C for 10 hours has been reported to yield 1,3,5-triphenylbenzene (B1329565) in 91% yield. academie-sciences.fracademie-sciences.fr PTSA has also been reported to catalyze the cyclotrimerization of aryl methyl ketones for the sustainable production of 1,3,5-triarylbenzenes, achieving yields between 61-91%. preprints.org While cyclotrimerization of alkynes can be catalyzed by various systems, PTSA's role often involves the triple self-condensation of aryl methyl ketones. academie-sciences.fracademie-sciences.frscispace.com
Table 3: Cyclotrimerization of Aryl Methyl Ketones Catalyzed by PTSA
| Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetophenone | 10 mol% PTSA | 130 | 10 | 1,3,5-Triphenylbenzene | 91 | academie-sciences.fracademie-sciences.fr |
| Aryl methyl ketones | PTSA | Not specified | Not specified | 1,3,5-Triarylbenzenes | 61-91 | preprints.org |
α-Ketoacetals are important building blocks in organic synthesis and serve as key intermediates for many biologically active compounds. preprints.orgresearchgate.netnih.gov PTSA effectively catalyzes the synthesis of α-ketoacetals through various methodologies.
A notable protocol involves the PTSA-catalyzed reaction of aryl methyl ketones and alkyl methyl ketones with aliphatic alcohols in the presence of selenium dioxide. This method provides a general, simple, rapid, and practical route to a wide variety of α-ketoacetals in good yields (60-90%). preprints.orgresearchgate.netnih.govanthonys.ac.in The methodology has been extended to substituted benzylidine acetones, producing corresponding acetals in 82-92% yields. preprints.org Furthermore, PTSA has been shown to catalyze the facile synthesis of β-ketoacetal from β-chlorocinnamaldehyde and dihydroxy alcohols, with yields ranging from 22-72%. In this transformation, PTSA demonstrates a multitasking nature, selectively protecting the aldehydic group to form the β-chloroacetal, followed by dechlorination to yield the β-ketoacetal. preprints.org
Table 4: Synthesis of α-Ketoacetals Catalyzed by PTSA
| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |
| Aryl methyl ketones / Alkyl methyl ketones + Aliphatic alcohols | PTSA + Selenium dioxide | α-Ketoacetals | 60-90 | preprints.orgresearchgate.netnih.govanthonys.ac.in |
| Substituted benzylidine acetones + Aliphatic alcohols | PTSA + Selenium dioxide | Acetals | 82-92 | preprints.org |
| β-Chlorocinnamaldehyde + Dihydroxy alcohols | PTSA | β-Ketoacetal | 22-72 | preprints.org |
Biginelli Reaction Catalysis
The Biginelli reaction is a multi-component condensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important heterocyclic compounds with diverse biological activities, including calcium channel blocking and antihypertensive properties. p-Toluenesulfonic acid (PTSA) is a commonly employed catalyst for this reaction, offering an efficient and often high-yielding protocol. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. PTSA can be used under various conditions, including reflux in ethanol, grindstone, microwave, and ultrasonic irradiation. researchgate.netresearchgate.netdergipark.org.trscirp.org
For instance, a green protocol utilizing PTSA has been developed for the Biginelli reaction, featuring simplicity, cost-effectiveness, easy work-up, and mild reaction conditions. researchgate.net Cerous p-toluenesulfonate (CePTS) has also been reported as an efficient and recyclable Lewis acid catalyst for the synthesis of N1-substituted DHPMs, offering advantages in terms of efficiency, non-toxicity, and reusability. tandfonline.com
Table 1: Examples of Biginelli Reaction Catalysis with Toluenesulfonate
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aldehyde, β-ketoester, urea/thiourea | Reflux in ethanol, grindstone, microwave, ultrasonic irradiation | High yields | researchgate.netresearchgate.netscirp.org |
| Cerous p-toluenesulfonate (CePTS) | Aromatic aldehydes, β-ketoesters, N-substituted (thio)urea | Various, focused on N1-functionalized DHPMs | Diverse, efficient | tandfonline.com |
Carbon-Heteroatom Bond Formation Reactions
This compound-derived species are highly effective in facilitating the formation and cleavage of carbon-heteroatom bonds, which are fundamental in organic synthesis.
Acetals and ketals are important protecting groups for aldehydes and ketones in organic synthesis due to their stability under basic conditions and facile cleavage under acidic conditions. p-Toluenesulfonic acid (PTSA) and pyridinium (B92312) p-toluenesulfonate (PPTS) are widely used acid catalysts for the formation of acetals and ketals from carbonyl compounds and alcohols. fiveable.mechemicalbook.comthieme-connect.delibguides.com The reaction typically involves the acid-catalyzed activation of the carbonyl carbon, followed by nucleophilic attack by the alcohol. fiveable.me Cyclic acetals are often favored due to increased stability. fiveable.me
For the cleavage of acetals and ketals, acidic conditions are employed, with PTSA and PPTS being effective catalysts for their hydrolysis back to the original carbonyl compounds. fiveable.mechemicalbook.comorganic-chemistry.org PPTS, being a milder acid, is particularly useful when the substrate is sensitive to strong acids. chemicalbook.com
Table 2: Acetal (B89532) and Ketal Formation and Cleavage Catalysis
| Reaction Type | Catalyst | Substrates | Conditions | Notes | Reference |
| Acetal/Ketal Formation | p-Toluenesulfonic acid (PTSA) | Aldehydes/ketones, alcohols (including diols) | Acid-catalyzed, often with water removal (e.g., Dean-Stark) | Favors cyclic acetals; important protecting groups. | fiveable.methieme-connect.delibguides.comorganic-chemistry.org |
| Acetal/Ketal Cleavage | p-Toluenesulfonic acid (PTSA) | Acetals/ketals | Aqueous acid | Regenerates carbonyl compound. | fiveable.meorganic-chemistry.org |
| Acetal/Ketal Formation & Cleavage | Pyridinium p-toluenesulfonate (PPTS) | Aldehydes/ketones, alcohols; Acetals/ketals | Mild acid conditions | Useful for acid-sensitive substrates. | chemicalbook.comsigmaaldrich.com |
Esterification, the formation of esters from carboxylic acids and alcohols, and transesterification, the exchange of an alcohol or acid moiety of an ester with another alcohol or acid, are crucial reactions in organic chemistry. Homogeneous acid catalysts, including p-toluenesulfonic acid (PTSA), are conventional choices for these transformations. ajgreenchem.comdntb.gov.uaresearchgate.netajgreenchem.com
PTSA facilitates the esterification of carboxylic acids and the transesterification of β-ketoesters with alcohols, yielding the corresponding esters in good yields. dntb.gov.uaresearchgate.net These reactions often involve the continuous removal of water (in esterification) or alcohol (in transesterification) to drive the equilibrium towards product formation. ajgreenchem.comajgreenchem.com PTSA-based deep eutectic solvents (DESs) have also been explored as efficient and recyclable catalysts for transesterification, particularly in biodiesel production, offering advantages such as easy separation and removal of by-products like glycerol. nih.gov
Table 3: Esterification and Transesterification Catalysis
| Reaction Type | Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Esterification | p-Toluenesulfonic acid (PTSA) | Carboxylic acids, alcohols | Elevated temperature, azeotropic removal of water (e.g., with toluene) | Good yields | ajgreenchem.comdntb.gov.uaresearchgate.netajgreenchem.com |
| Transesterification | p-Toluenesulfonic acid (PTSA) | β-ketoesters, alcohols | Catalytic amount of PTSA | Good yields | dntb.gov.uaresearchgate.net |
| Transesterification | p-Toluenesulfonic acid-based Deep Eutectic Solvent (P-DES) | Soybean oil, methanol (B129727) | 8% P-DES, 8:1 methanol:oil molar ratio, 110°C, 2h | 98.66 ± 0.17 | nih.gov |
This compound-derived catalysts are extensively used in protection and deprotection strategies, which are essential for multi-step organic synthesis.
Tetrahydropyranylation (THP Protection) and Deprotection: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and amines due to its stability under various reaction conditions and ease of deprotection. asianpubs.org Pyridinium p-toluenesulfonate (PPTS) is a mild and efficient catalyst for the tetrahydropyranylation of alcohols. chemicalbook.comsigmaaldrich.comacs.orgacs.orgmasterorganicchemistry.com PPTS can also be used for the deprotection of THP ethers, regenerating the alcohol. tandfonline.com
Silyl (B83357) Ether Cleavage: Silyl ethers are another important class of protecting groups for alcohols. Selective cleavage of silyl ethers is crucial in complex syntheses. p-Toluenesulfonic acid (PTSA) and PPTS are effective acid catalysts for the cleavage of various silyl ethers, including trimethylsilyl (B98337) (TMS) ethers and tert-butyldimethylsilyl (TBDMS) ethers. chemicalbook.comsigmaaldrich.commasterorganicchemistry.comtandfonline.comgelest.comharvard.eduresearchgate.net PPTS is particularly noted for its ability to selectively cleave TBDMS ethers in the presence of other silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers. chemicalbook.comsigmaaldrich.com
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group. p-Toluenesulfonic acid (PTSA) is a well-established Brønsted acid catalyst for the deprotection of Boc-protected amines. preprints.orgmdpi.comscirp.orgjkchemical.comscirp.org PTSA offers an eco-friendly alternative to other strong acids, being readily available and biodegradable. mdpi.com Deprotection can be achieved under various conditions, including microwave irradiation in toluene, or solvent-free mechanochemical conditions using ball milling. preprints.orgscirp.orgscirp.org PTSA-based deep eutectic solvents have also been developed for efficient and sustainable Boc deprotection at room temperature with short reaction times. mdpi.com
Table 4: Protection and Deprotection Strategies Catalyzed by this compound
| Strategy | Catalyst | Substrates | Conditions | Yield/Notes | Reference |
| Tetrahydropyranylation | Pyridinium p-toluenesulfonate (PPTS) | Alcohols, Dihydropyran | Mild acid conditions, solvent-free or solution phase | Efficient, regioselective | chemicalbook.comsigmaaldrich.comasianpubs.orgacs.orgacs.orgmasterorganicchemistry.com |
| THP Deprotection | Pyridinium p-toluenesulfonate (PPTS) | THP ethers | Room temperature in MeOH | Good yields | tandfonline.com |
| Silyl Ether Cleavage | p-Toluenesulfonic acid (PTSA) | Triethylsilyl (TES) ethers | Methanol solution, 0.33 eq. PTSA, 0°C | Efficient | gelest.com |
| Silyl Ether Cleavage | Pyridinium p-toluenesulfonate (PPTS) | Trimethylsilyl (TMS) ethers, tert-butyldimethylsilyl (TBDMS) ethers | Room temperature in methanol (for TMS), selective cleavage for TBDMS | Efficient, selective | chemicalbook.comsigmaaldrich.commasterorganicchemistry.comtandfonline.comgelest.com |
| Boc Deprotection | p-Toluenesulfonic acid (PTSA) | Boc-protected amines, amino acids, dipeptides | Microwave irradiation in toluene, solvent-free mechanochemical, or DES | High yields, short reaction times | preprints.orgmdpi.comscirp.orgjkchemical.comscirp.org |
This compound-derived species play a significant role in the synthesis of various heterocycles, which are prevalent in pharmaceuticals and natural products.
Indole (B1671886) Synthesis: p-Toluenesulfonic acid (PTSA) is a commonly used Brønsted acid catalyst in the Fischer indole synthesis, a reaction that produces indoles from phenylhydrazines and aldehydes or ketones. preprints.orgwikipedia.orgstackexchange.com PTSA can also be used in combination with other reagents, such as silver oxide, for the synthesis of indole compounds under mild conditions with high yields. google.com Furthermore, PTSA activates platinum-on-carbon (Pt/C) catalysts for the heterogeneous catalytic hydrogenation of unprotected indoles to indolines in water, providing a green solution with excellent yields. nih.gov
Pyrazole (B372694) Synthesis: PTSA acts as a multifunctional catalyst in the synthesis of pyrazole derivatives. It can promote tandem reactions such as Mannich-type reaction, cyclization, and oxidation to produce 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes. preprints.orgnih.gov Chitosan-p-toluene sulfonate (CS-p-TSA) has been developed as a biodegradable and reusable catalyst for the one-pot three-component synthesis of 1,4-dihydro pyrano[2,3-c]pyrazoles in aqueous medium, providing high yields. benthamdirect.com Polystyrene-supported p-toluenesulfonic acid (PS-PTSA) is also an efficient heterogeneous catalyst for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. tandfonline.com
Imidazolidine (B613845) and Oxazolidine Synthesis: PTSA catalyzes the stereospecific synthesis of highly functionalized imidazolidines and oxazolidines. This involves an SN2-type ring-opening of aziridines and epoxides with amines, followed by intramolecular cyclization with aldehydes. This metal-free methodology yields products in high yields with excellent stereoselectivities. preprints.orgorganic-chemistry.orgresearcher.life PTSA has also been used in the synthesis of imidazolidine derivatives from ethylene (B1197577) diamines and benzaldehyde derivatives. rsc.org
Quinazolinone Derivatives Synthesis: Both p-toluenesulfonic acid (PTSA) and pyridinium p-toluenesulfonate (PPTS) are effective catalysts for the synthesis of quinazolinone derivatives. PTSA catalyzes the cyclization of 2-aminobenzamides and aldehydes, followed by oxidative dehydrogenation, to produce 4(3H)-quinazolinones. researchgate.net PPTS is used in one-pot synthetic protocols for 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride (B1165640) and N-acetyl amines or from isatoic anhydride, aryl amines, and β-diketones. researchgate.netnih.gov Copper o-toluenesulfonate has also been reported as a catalyst for the three-component one-pot synthesis of quinazolin-4(3H)-one derivatives. sioc-journal.cn
Table 5: Heterocycle Synthesis Catalyzed by this compound
| Heterocycle | Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Indoles | p-Toluenesulfonic acid (PTSA) | Phenylhydrazines, aldehydes/ketones | Acidic conditions (Fischer indole synthesis) | Efficient | preprints.orgwikipedia.orgstackexchange.com |
| Indoles | p-Toluenesulfonic acid monohydrate (in presence of Ag2O) | 2-ethynylaniline and derivatives | 1,2-dichloromethane, 10-60°C, 1-5h | 90-95% | google.com |
| Indolines (from Indoles) | p-Toluenesulfonic acid (PTSA) + Pt/C | Unprotected indoles | Water, room temperature, moderate H2 pressure | Excellent yields | nih.gov |
| Pyrazoles | p-Toluenesulfonic acid monohydrate (PTSA) | Aldehydes, hydrazines, alkynes | One-pot, Mannich-type-cyclization-oxidation | Flexible, rapid | preprints.orgnih.gov |
| Pyrano[2,3-c]pyrazoles | Chitosan-p-toluene sulfonate (CS-p-TSA) | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine (B178648) hydrate | Aqueous medium, one-pot, three-component | 90-96% | benthamdirect.com |
| Pyrano[2,3-c]pyrazoles | Polystyrene-supported p-toluenesulfonic acid (PS-PTSA) | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Aqueous media, one-pot | Excellent yields | tandfonline.com |
| Imidazolidines & Oxazolidines | p-Toluenesulfonic acid (PTSA) | Activated aziridines/epoxides, amines, aldehydes | SN2-type ring-opening, intramolecular cyclization | Up to 92%, excellent stereoselectivity | preprints.orgorganic-chemistry.orgresearcher.life |
| Imidazolidines | p-Toluenesulfonic acid | Ethylene diamines, benzaldehyde derivatives | Glacial acetic acid/CH2Cl2/toluene/Et2O | 68-96% | rsc.org |
| Quinazolinones | p-Toluenesulfonic acid (PTSA) | 2-aminobenzamides, aldehydes | Cyclization followed by oxidative dehydrogenation | Convenient | researchgate.net |
| Quinazolinones | Pyridinium p-toluenesulfonate (PPTS) | Isatoic anhydride, N-acetyl amine OR Isatoic anhydride, aryl amine, β-diketone | Toluene, 80-100°C, one-pot | Good yields | researchgate.netnih.gov |
| Quinazolinones | Copper o-toluenesulfonate | Anthranilic acid, amines, ortho esters | Room temperature, no solvent, three-component | Efficient | sioc-journal.cn |
Isomerization Reactions
While the provided search results did not explicitly detail "isomerization reactions" catalyzed solely by this compound, it is important to note that strong acids like p-toluenesulfonic acid can catalyze various acid-catalyzed rearrangements and isomerizations in organic chemistry. For instance, the mechanism of the Fischer indole synthesis, which is catalyzed by PTSA, involves an isomerization step where a phenylhydrazone isomerizes to an enamine (or 'ene-hydrazine') before undergoing a sigmatropic rearrangement. wikipedia.orgstackexchange.com This highlights the potential of this compound-derived species to facilitate structural rearrangements.
Iv. Toluenesulfonate As a Leaving Group in Reaction Mechanisms
Fundamental Principles Governing Toluenesulfonate Leaving Group Ability
The efficacy of this compound as a leaving group is rooted in specific electronic and environmental factors.
The primary reason for the tosylate anion's excellent leaving group ability is its remarkable stability, largely attributed to resonance delocalization of the negative charge. Upon departure from a molecule, the negative charge on the oxygen atom of the sulfonate group can be delocalized across the three electronegative oxygen atoms and, to a lesser extent, the aromatic ring. vedantu.comaskiitians.comaklectures.comlibretexts.orgbartleby.com This extensive resonance stabilization effectively disperses the negative charge, making the tosylate anion a weak base. vedantu.comaskiitians.comquimicaorganica.orgchemeurope.commasterorganicchemistry.comlibretexts.org Weak bases are inherently good leaving groups because they are stable and less likely to react with nucleophiles or reattach to the carbon atom from which they departed, thus favoring the forward reaction. quimicaorganica.orgchemeurope.commasterorganicchemistry.comlibretexts.org
The solvent significantly influences the rate and mechanism of nucleophilic substitution reactions involving tosylates. Polar protic solvents, such as water and alcohols, can stabilize charged species (like the carbocation intermediate in SN1 reactions) through solvation, thereby lowering the transition state energy and accelerating the reaction. purechemistry.orglibretexts.orglibretexts.org However, in SN2 reactions, polar protic solvents can solvate the nucleophile, effectively "caging" it and reducing its reactivity. libretexts.orgsilapatharcollege.edu.in Conversely, polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions because they solvate cations but leave anions (like the nucleophile) relatively "naked" and more reactive. purechemistry.orglibretexts.orglibretexts.orgsilapatharcollege.edu.invaia.com
Mechanistic Studies of Nucleophilic Substitution Reactions
This compound esters are frequently employed as substrates in mechanistic studies of nucleophilic substitution reactions due to their reliability as leaving groups.
This compound substrates readily participate in both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, depending on the substrate's structure, the nucleophile's strength, and the solvent. askiitians.comorganic-chemistry.orgchemistrysteps.com
SN2 Reactions : Primary and secondary alkyl tosylates are excellent substrates for SN2 reactions. purechemistry.orgvaia.comchemistrysteps.compitt.edulibretexts.orgwikipedia.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside simultaneously with the departure of the tosylate leaving group. organic-chemistry.orgyoutube.commasterorganicchemistry.comquora.com This concerted mechanism results in a single transition state. purechemistry.orgpitt.edu The use of alkyl tosylates in SN2 reactions offers an advantage over alkyl halides in some cases, providing a less toxic and less volatile alternative. acs.org
SN1 Reactions : Tertiary alkyl tosylates, or those that can form stable carbocation intermediates (e.g., allylic or benzylic tosylates), tend to react via the SN1 mechanism. libretexts.orgorganic-chemistry.orgchemistrysteps.comreddit.com In SN1 reactions, the rate-determining step involves the ionization of the substrate and the departure of the tosylate leaving group to form a carbocation intermediate. libretexts.orglibretexts.orgorganic-chemistry.orginflibnet.ac.in The nucleophile then attacks the planar carbocation. organic-chemistry.orgquora.com The rate of an SN1 reaction is directly influenced by the stability of the carbocation formed and the leaving group's ability to depart. libretexts.orglibretexts.org
The stereochemical outcome of nucleophilic displacements involving tosylates is dependent on the reaction mechanism:
SN2 Reactions : SN2 reactions involving chiral tosylate substrates proceed with a complete inversion of configuration at the electrophilic carbon, a phenomenon known as Walden inversion. vaia.compitt.edulibretexts.orgyoutube.commasterorganicchemistry.comquora.comvanderbilt.edumasterorganicchemistry.com This occurs because the nucleophile attacks from the side opposite to the leaving group, forcing the other substituents around the carbon to "invert" their positions. masterorganicchemistry.comquora.com
SN1 Reactions : SN1 reactions, which proceed through a planar carbocation intermediate, typically result in racemization if the carbocation is chiral. The nucleophile can attack the planar carbocation from either face, leading to a mixture of enantiomers. organic-chemistry.orgquora.com However, partial racemization with some retention of configuration can occur if the leaving group remains associated with the carbocation in an ion pair, shielding one face from nucleophilic attack.
The ability of a group to act as a leaving group is inversely proportional to its basicity; weaker bases are better leaving groups. chemeurope.commasterorganicchemistry.comlibretexts.orgsaskoer.ca This is often correlated with the pKa of their conjugate acids: a lower pKa of the conjugate acid indicates a stronger acid and thus a weaker (and better) conjugate base leaving group. quizlet.comchemeurope.commasterorganicchemistry.comkhanacademy.org
This compound (tosylate, TsO⁻) is considered an excellent leaving group, often comparable to or even better than halides (Cl⁻, Br⁻, I⁻). bartleby.comquimicaorganica.orgbrainly.compearson.com When compared to other sulfonate esters, a general reactivity series can be established:
Reactivity Series of Common Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid pKa (approx.) | Relative Leaving Group Ability |
| Triflate | TfO⁻ | -14 | Excellent (Best) pitt.edubrainly.combrainly.com |
| Tosylate | TsO⁻ | -3 to -6 | Excellent quizlet.compitt.edubrainly.com |
| Mesylate | MsO⁻ | -1.9 | Excellent pitt.edubrainly.combrainly.com |
| Iodide | I⁻ | -10 | Very Good quizlet.comlibretexts.org |
| Bromide | Br⁻ | -9 | Very Good quizlet.comlibretexts.org |
| Chloride | Cl⁻ | -6 | Good quizlet.comlibretexts.org |
| Water | H₂O | -1.7 (H₃O⁺) | Good quizlet.commasterorganicchemistry.com |
| Fluoride (B91410) | F⁻ | 3.2 | Poor quizlet.comlibretexts.orgsaskoer.ca |
| Hydroxide (B78521) | OH⁻ | 15.7 (H₂O) | Very Poor quimicaorganica.orgmasterorganicchemistry.combrainly.commasterorganicchemistry.com |
Note: Relative leaving group abilities can vary slightly depending on the specific reaction conditions, substrate, and nucleophile. purechemistry.orgstackexchange.com
Among the sulfonate esters, triflate (trifluoromethanesulfonate) is generally considered superior to tosylate and mesylate due to the strong electron-withdrawing effect of the three fluorine atoms, which further stabilizes the negative charge on the departing group. organic-chemistry.orgpitt.edubrainly.combrainly.com Tosylate is often more reactive than mesylate. brainly.com The ability of tosylates to be easily formed from alcohols, which are typically poor leaving groups themselves, makes them invaluable intermediates in organic synthesis for facilitating subsequent nucleophilic substitution reactions. wikipedia.orgyoutube.comvedantu.compearson.compressbooks.publeah4sci.com
V. Organometallic Chemistry and Coordination Complexes of Toluenesulfonate
Toluenesulfonate as an Anionic Ligand in Transition Metal Complexes
This compound is recognized as a weakly coordinating anion, which makes its corresponding metal salts valuable precursors in synthetic chemistry. umsl.eduillinois.edu Unlike anions such as perchlorate (B79767), which can be explosive, or hexafluorophosphate (B91526) and tetrafluoroborate, which may undergo hydrolysis to produce hazardous byproducts, tosylate offers a more stable and safer alternative. umsl.eduillinois.edu
The synthesis of transition metal-toluenesulfonate complexes can be achieved through several methods. A common approach involves the reaction of p-toluenesulfonic acid with metal carbonates, hydroxides, or carboxylates. illinois.edu Another method is the reaction of silver tosylate with a metal chloride. illinois.edu
Palladium Complexes: Palladium(II) complexes featuring this compound ligands have been synthesized and characterized. For instance, mononuclear and dinuclear palladium(II) complexes with 1-(p-toluenesulfonyl)cytosine have been prepared and analyzed using techniques like electrospray ionization mass spectrometry. researchgate.net The reaction of palladium alkyl complexes with bis(aryl)phosphino-toluenesulfonic acids yields square-planar complexes where the alkyl group is cis to the phosphine (B1218219). researchgate.net These complexes have been characterized by X-ray crystallography, revealing puckered chelate rings. researchgate.net
Copper Complexes: Copper(II) complexes with this compound as a counterion or ligand have been prepared and structurally characterized. For example, a new copper(II) carboxylate complex, [Cu(4-mba)₂(bipy)(H₂O)], features a distorted octahedral geometry. eurjchem.com The synthesis of such complexes often involves the self-assembly of copper(II) salts with appropriate organic ligands. mdpi.come3s-conferences.org Single-crystal X-ray diffraction is a key technique for elucidating the coordination environment of the copper center, which can range from distorted octahedral to square pyramidal. mdpi.come3s-conferences.org
Below is a table summarizing key structural features of selected metal-toluenesulfonate complexes.
| Metal | Other Ligands | Coordination Geometry | Key Structural Features |
| Palladium(II) | Bis(aryl)phosphino-toluenesulfonate, Pyridine | Square Planar | Alkyl group is cis to the phosphine; puckered chelate ring. researchgate.net |
| Ruthenium(II) | N,N-bis(2-pyridylmethyl)aniline (phdpa) | Octahedral | Ligand coordinates in a facial mode with sp³ nitrogens cis to each other. bath.ac.uk |
| Copper(II) | 4-methylbenzoate, 2,2'-bipyridine, Water | Distorted Octahedral | Equatorial plane formed by four N atoms and apical positions occupied by two O atoms from water. eurjchem.com |
The coordination of the this compound ligand to a metal center can be monitored and characterized using various spectroscopic techniques, primarily infrared (IR) spectroscopy. illinois.edu The vibrational modes of the sulfonate group (SO₃) are particularly sensitive to the coordination environment.
Quantum chemical studies have provided a more consistent interpretation of the SO₃ stretching modes in the vibrational spectra of metal p-toluenesulfonates. nih.govresearchgate.net These studies indicate that the symmetric SO₃ bending mode should appear at higher frequencies than the antisymmetric one. nih.govresearchgate.net The IR spectra of hydrated and anhydrous metal tosylate salts are largely identical, with the exception of additional bands due to water in the hydrated forms, typically observed in the 3150-3500 cm⁻¹ and 1650-1700 cm⁻¹ regions. illinois.edu
Ultraviolet-visible (UV-vis) spectroscopy is also employed to study the electronic transitions within these complexes. For many first-row transition metal tosylates, the UV-vis spectra in acetonitrile (B52724) show the expected d→d transitions for octahedral divalent metal centers. umsl.edu Metal complexes can enhance detection techniques like UV-vis spectroscopy due to their distinct molecular geometries and chromophoric activity. spectroscopyonline.com
Catalytic Activity of Organometallic Complexes Bearing this compound Ligands
Organometallic complexes containing this compound ligands have demonstrated significant catalytic activity in a range of organic transformations, most notably in olefin polymerization. researchgate.netosti.gov
Palladium complexes bearing phosphine-sulfonate ligands have been extensively studied as catalysts for ethylene (B1197577) polymerization. researchgate.netosti.gov These catalysts can produce linear polyethylene (B3416737). osti.gov The activity of these catalysts is influenced by the structure of the ligand and the reaction conditions. For example, palladium complexes with phosphine-cyclopentanesulfonate ligands can polymerize ethylene with activities up to 210 kg mol⁻¹ h⁻¹ at 250 psi and 80 °C. osti.gov
Late transition metal catalysts, including those of nickel and palladium, are valued for their tunable ligands and have been instrumental in the polyolefin industry. mdpi.com The steric and electronic properties of the ligands, including those with sulfonate moieties, play a crucial role in determining the catalytic performance, such as activity, molecular weight of the polymer, and degree of branching. mdpi.comrsc.org
In addition to polymerization, these complexes can catalyze other olefin transformations. Transition metal-catalyzed alkene isomerization is a key step in various tandem and sequential reactions, offering atom- and step-economical routes to valuable products. rsc.org
The table below presents data on the catalytic activity of selected palladium-toluenesulfonate complexes in ethylene polymerization.
| Catalyst Precursor | Co-catalyst/Activator | Polymerization Conditions | Activity (kg mol⁻¹ h⁻¹) | Polymer Characteristics |
| (κ²-P,O-[PO-OMe])Pd(CH₂SiMe₃)(py) | B(C₆F₅)₃ | 80 °C, 250 psi ethylene | Not specified | Linear Polyethylene |
| (κ²-P,O-[2-P(2-OMe-Ph)₂-cyclopentanesulfonate])PdMe(py) | B(C₆F₅)₃ | 80 °C, 250 psi ethylene | up to 210 | Linear, Mn = 1950–5250 Da |
Allenes, with their unique chiral axis, have been incorporated into ligand scaffolds for transition metal complexes, opening new avenues in asymmetric catalysis. uea.ac.uknih.gov While the direct use of this compound moieties within these allene-based ligands is an emerging area, the principles of ligand design suggest their potential utility. The electronic and steric properties of the this compound group could be harnessed to fine-tune the catalytic activity and selectivity of the resulting metal complexes. uea.ac.uk
Allene-containing phosphine ligands have been successfully used in rhodium-catalyzed asymmetric additions. nih.gov The development of new allene-based ligands, potentially incorporating sulfonate groups, for metals like palladium, platinum, and gold is an active area of research. uea.ac.uk These novel complexes are being explored for their catalytic prowess in reactions such as the Heck reaction, cyclization of 1,6-enynes, and metal-catalyzed nucleophilic additions to allenes. uea.ac.uk
Vi. Toluenesulfonate Based Ionic Liquids in Advanced Materials and Catalysis
Self-Assembly and Aggregation Phenomena in Toluenesulfonate Ionic Liquids
Fluorescence Spectroscopy for Probing Aggregation Behavior
Fluorescence spectroscopy is a powerful tool for investigating the aggregation behavior of ionic liquids in aqueous solutions. This technique can reveal insights into the formation of micelles and other self-assembled structures. For instance, the intrinsic fluorescence of p-toluenesulfonate (tosylate) groups has been utilized to study the aggregation of the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tosylate ([emim][TOS]) and p-toluenesulfonic acid (pTSA) in aqueous solutions nih.gov.
Research has shown that p-toluenesulfonic acid (pTSA) exhibits overlapping monomer and excimer emissions at chromophore concentrations ranging from 10⁻³ to 1 M. In contrast, 1-ethyl-3-methylimidazolium tosylate ([emim][TOS]) displays monomer emission that is slightly broadened by a much weaker excimer emission under similar conditions. These distinct photophysical behaviors, despite the presence of the same chromophore, are attributed to the formation of ion pairs by [emim][TOS], which can also be inferred from the loss of vibrational structure in its absorption spectra compared to pTSA nih.gov.
Despite these differences in ion pairing, anion aggregation has been observed in the excitation spectra of both pTSA and [emim][TOS]. While absorption spectra correspond to single chromophores, excitation spectra transform from single chromophore characteristics (below 10⁻³ M) to red-shifted narrow bands (above 0.1 M), indicative of J-aggregates. In the intermediate concentration range, excitation spectra split into blue- and red-shifted bands, with their relative intensities changing with concentration as chromophores rearrange within their clusters from head-to-head to head-to-tail aggregates. Differences between absorption and excitation spectra have been linked to aggregation-induced fluorescence enhancement nih.gov.
Fluorescence measurements are one of the methods used to determine the critical micelle concentration (CMC) and other aggregation parameters of surface-active ionic liquids (SAILs). SAILs, which possess a charged head group and a long hydrophobic tail, are structurally analogous to conventional surfactants and can undergo micelle formation acs.orgfrontiersin.orgfrontiersin.org.
Applications of this compound Ionic Liquids in Chemical Processes
This compound ionic liquids are increasingly employed in various chemical processes due to their unique properties, including their role as reaction media, catalysts, and components in electrochemical systems.
Catalysis and Reaction Media Engineering (e.g., Thermoregulated Catalysis)
This compound-based ionic liquids demonstrate significant potential in catalysis and reaction media engineering, particularly in thermoregulated catalysis. Thermoregulated ionic liquids are designed to form a homogeneous mixture with reactants and products at reaction temperature, separating afterward at ambient conditions. This behavior offers an effective approach to overcome mass transfer limitations in catalytic transformations and facilitates catalyst separation and recycling acs.orgacs.orgmdpi.com.
For example, a temperature-responsive catalyst, prepared by mixing a temperature-responsive ionic liquid (TRIL) and p-toluenesulfonic acid (PTSA) in a 1:10 mass ratio (10% TRIL–PTSA), has been used for the olefin alkylation of thiophenic sulfur (OATS) in model fluid catalytic cracking gasoline acs.org. During the OATS reaction, a liquid-liquid biphasic system forms, which automatically reverts to a liquid-solid state upon cooling. This enhances mass transfer efficiency and the separation ability of the oil and catalyst acs.org.
In the 10% TRIL–PTSA system, the acid strength is appropriately adjusted by the TRIL. The formation of an anionic cluster, [−SO₃(−SO₃H)ₓ]⁻, has been observed through Fourier transform infrared (FT-IR), ¹H NMR, and thermogravimetric–differential scanning calorimetry (TG–DSC), leading to improved catalytic performance compared to PTSA alone. Under optimal conditions, the conversion of thiophene (B33073) can reach 100% and remain stable over 10 recycles. The alkylation of thiophene follows pseudo-first-order kinetics, with an apparent activation energy of 47.6 kJ/mol acs.org.
This compound anions (PTS) have also been incorporated into ionic liquids used for the depolymerization of lignin, a process crucial for biorefinery concepts. While imidazolium (B1220033) cations with HSO₄⁻ anions showed the best activity (78% yield), the inclusion of PTS as an anion highlights its versatility in designing catalytic ILs acs.org.
Furthermore, geminal Brønsted acid ionic liquids (GBAILs) based on zwitterionic 1,2-bis[N-methyl-N-(3-sulfopropyl)-alkylammonium]ethane and p-toluenesulfonic acid monohydrate have been synthesized and applied as catalysts in three-component Mannich reactions in water at 25 °C. GBAIL-C₁₄, specifically, demonstrated excellent catalytic activity and fair reusability, allowing for recycling up to seven times without significant loss in activity nih.gov.
Electrochemical Properties and Applications (e.g., Proton Transportation, Fuel Cell Membranes)
This compound anions play a significant role in the electrochemical properties of ionic liquids, making them suitable for applications such as proton transportation and fuel cell membranes. Ionic liquids containing sulfonate-based anions, including p-toluenesulfonate, have found dominant applications in electrochemistry, serving as electrolytes in energy storage devices, batteries, electrochemical cells, and supercapacitors mdpi.com.
Protic ionic liquids (PILs) based on the p-toluenesulfonic acid [PTSA] anion, combined with various cations like tetraethylenepentammonium [TEPA], triethylammonium (B8662869) [TEA], pyridinium (B92312) [Py], N-methylpiperidinium [Pip], 1-methylimidazolium (B8483265) [Im], and N-methylpyrrolidinium [Pyrr], have been synthesized and characterized for their electrochemical properties mdpi.comresearchgate.net. These PILs exhibit thermal stability in the range of 225–300 °C mdpi.com.
Electrochemical impedance spectroscopy has been used to study the electrical transport properties of these PILs at different temperatures. Many of the synthesized salts show ionic conductivity in the range of 10⁻³ S cm⁻¹. The temperature dependencies of their ionic conductivity can be fitted using the Vogel–Tamman–Fulcher equation. Low activation energy values (0.028–0.079 eV) indicate easy ion transport, which is essential for device applications mdpi.com.
Specifically, N-methyl Pyrrolidinium p-toluenesulfonate and 1-Methylimidazolium p-toluenesulfonate have demonstrated low melting points, good ionic conductivity, and wide electrochemical windows, making them promising candidates as electrolytes for electrochemical applications mdpi.com. The presence of an active proton in PILs makes them suitable for use as fuel cell electrolytes, particularly when incorporated into suitable polymer matrices for elevated temperature, non-humidified fuel cell systems mdpi.comresearchgate.netnih.gov.
Research on acidic ionic liquids, such as 1-methyl-3-(3-sulfobutyl)-imidazolium para-toluenesulfonate ([BMIm-SO₃H][pTS]), focuses on understanding charge-transport mechanisms, especially near the liquid-glass transition and the structural factors governing proton hopping acs.org. These ILs, with sulfonate/sulfonic acid groups and equimolar water concentration, are expected to facilitate efficient proton transport acs.org. The intra- and intermolecular hydrogen bonds within the ionic liquid are crucial for system stability, and dynamic simulations have revealed significant aggregation of sulfonic acid side chains due to strong interactions between these groups acs.org.
Role as Electrolyte Components in Electrochemical Systems
This compound-based ionic liquids serve as effective electrolyte components in various electrochemical systems due to their high ionic conductivity, wide electrochemical windows, and thermal stability mdpi.comwiley-vch.deresearchgate.net. They are considered advantageous alternatives to conventional volatile electrolytes in energy storage devices like lithium-ion batteries, supercapacitors, and fuel cells wiley-vch.deresearchgate.net.
The ability to tune the properties of ionogels by replacing the ionic liquid component after fabrication allows for tailoring the electrolyte properties to specific applications. For example, while ionic-liquid-based ionogels can be used for high-temperature applications (e.g., 100 °C in LiFePO₄ (LFP)/gel/Li cells), their electrochemical performance can be further optimized by solvent exchange to suit particular requirements, such as high power or low-temperature performance osti.gov.
Vii. Computational Chemistry and Theoretical Studies of Toluenesulfonate Systems
Reactivity and Mechanism Elucidation Through Computational Analysis
Investigation of Proton Transfer Processes and Intermolecular Interactions (e.g., Hydrogen Bonding)
Computational studies extensively explore proton transfer processes and intermolecular interactions, particularly hydrogen bonding, involving toluenesulfonate. Density Functional Theory (DFT) is a widely employed method for these investigations, providing insights into optimized structures and interaction energies. For instance, studies on the 1:1 complex of anthranilic acid with p-toluenesulfonic acid (PTSA) have revealed the formation of a proton-transfer compound, 2-carboxyanilinium p-toluenesulfonate. tandfonline.comresearchgate.nettandfonline.com The crystal structure of this compound exhibits a one-dimensional hydrogen-bonded network involving the tosylate anion, the carboxyl group, and the ammonium (B1175870) group, with H(N)···O distances ranging from 1.97 to 2.23 Å. tandfonline.comresearchgate.nettandfonline.com Theoretical computations at the HF/6-31+G(d,p) level indicated that the nonionic form of this complex is energetically more stable than the ionic form by 9.76 kcal/mol, including zero-point vibrational energy correction, and the activation energy barrier for proton transfer was found to be low, at 7.01 kcal/mol. tandfonline.comtandfonline.com
Intermolecular interactions are crucial for understanding crystal packing and material properties. For example, in ammonium p-toluenesulfonate (AMPTS), DFT studies using the B3LYP/6–311G (d,p) basis set have shown strong concordance between theoretical predictions and experimental spectroscopic data, highlighting the role of intermolecular interactions. researchgate.net Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions, revealing the relative contributions of various contacts, such as H···H, N—H…O, and C—H…O hydrogen bonds, in the solid-state architecture of this compound derivatives like 2-amino-5-chloropyridinium (B1237898) p-toluenesulfonate. researchgate.netresearchgate.net Computational analysis of hydrogen bonding in organic salt phase change materials, including tosylate salts, demonstrates that the enthalpy of fusion originates predominantly from changes in the number and strength of intermolecular hydrogen bonds upon melting. rsc.org The hydrogen bond acceptor ability of the p-toluenesulfonate anion, based on the proton affinity of oxygen atoms, is computationally placed just below that of the methanesulfonate (B1217627) anion. rsc.org
Advanced Computational Techniques
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to delve into chemical bonding mechanisms by scrutinizing electron density distribution and electron sharing for bond formation. juniperpublishers.com It transforms canonical molecular orbitals into localized orbitals, providing a more intuitive representation of bonding interactions. juniperpublishers.com NBO theory is instrumental in characterizing chemical bonds, offering insights into polarity, hybridization, and electron delocalization, which are critical for predicting spectroscopic features, reactivity, and bond strengths. juniperpublishers.com
In this compound systems, NBO analysis is frequently employed to understand charge transfer interactions. For instance, in a quantum chemical study of p-toluenesulfonic acid, the p-toluenesulfonate anion, and their water complex, NBO analysis was used to analyze charge transfer interactions within the complex. nih.govwisc.eduresearchgate.net Furthermore, in the study of Lossen rearrangement of p-toluenesulfonates of N-oxyimides, NBO analysis was utilized to investigate reactive sites within the molecule and analyze charge distribution, revealing that certain hydrogen atoms possess high positive charge values, making them susceptible to deprotonation. nih.govresearchgate.net NBO analysis can confirm the presence and strength of hydrogen bonds, such as in furan (B31954) reduction reactions catalyzed by strong acids like p-toluenesulfonic acid, where strong H-bonds are identified between the solvent and intermediates. nih.gov
Non-linear optical (NLO) materials are crucial for various photonic and optoelectronic applications, including optical signal processing, optical limiting, and laser radiation protection. ias.ac.inupb.roresearchgate.net Computational chemistry, particularly DFT, serves as a reliable and cost-effective tool for predicting and interpreting the NLO properties of molecules. researchgate.net
Studies on this compound derivatives have focused on their NLO behavior. For example, 2-aminopyridinium p-toluenesulfonate (APPTS) has been extensively investigated for its NLO properties. researchgate.netias.ac.inresearchgate.netias.ac.in DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d), are used to compute static hyperpolarizability, which confirms the molecule's good nonlinear behavior. ias.ac.inresearchgate.netias.ac.in The presence of electron donor (e.g., NH2) and acceptor (e.g., SO3) groups attached to aromatic rings in such compounds is responsible for electron conjugation and delocalization, which, in turn, induces nonlinear optical behavior. ias.ac.in
Detailed research findings for APPTS include:
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy values are calculated to understand electronic behavior and global reactivity. For APPTS, reported HOMO and LUMO energy values are approximately -8.92125 eV and -5.24608 eV, respectively, resulting in an energy gap of 3.67517 eV. ias.ac.in This energy gap reflects molecular stability and chemical reactivity. ias.ac.inupb.ro
Hyperpolarizability: The first-order hyperpolarizability (β) is a key parameter for NLO materials. For 8-hydroxy-5-nitroquinolinium p-toluene sulfonate (HNT), a derivative, the first-order hyperpolarizability was reported to be 285.45 × 10⁻³⁰ esu, which is significantly higher (approximately 750 times) than that of the reference urea (B33335) molecule. researchgate.net
Intramolecular Charge Transfer: The hyperpolarizability and intramolecular charge transfer are critical in explaining the contribution of molecular structure to NLO properties. ias.ac.inresearchgate.net This theoretical correlation between molecular structure and NLO properties aids in the design and synthesis of new NLO materials. ias.ac.inresearchgate.net
The following table summarizes some computational findings related to NLO properties of this compound derivatives:
| Compound | Computational Method (Example) | Basis Set (Example) | Key NLO Property (Example) | Value (Example) | Reference Material Comparison (Example) |
| 2-aminopyridinium p-toluenesulfonate (APPTS) | DFT (B3LYP) | 6-31G(d) | HOMO Energy | -8.92125 eV | N/A |
| LUMO Energy | -5.24608 eV | N/A | |||
| Energy Gap (HOMO-LUMO) | 3.67517 eV | N/A | |||
| 8-hydroxy-5-nitroquinolinium p-toluene sulfonate (HNT) | DFT (B3LYP) | 6-31G(d,p) | First-Order Hyperpolarizability (β) | 285.45 × 10⁻³⁰ esu | ~750 times higher than urea researchgate.net |
Molecular docking is a computational method in molecular modeling that predicts the binding mode and affinity between small organic molecules (ligands) and biological macromolecular receptors (e.g., proteins). computabio.comopenaccessjournals.com This technique is crucial in drug discovery and understanding molecular interactions by simulating the binding process in silico. openaccessjournals.com
The methodology behind molecular docking combines principles from computational chemistry, molecular physics, and structural biology. openaccessjournals.com It relies on:
Accurate 3D Structures: Requires accurate three-dimensional structures of the target biomolecule, typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. computabio.comopenaccessjournals.com
Ligand Preparation: Ligands are prepared by optimizing their geometry and generating multiple conformations to explore possible binding poses. computabio.com
Docking Algorithms: Sophisticated algorithms predict the optimal orientation and conformation of the ligand within the receptor's binding site. Common models include:
Lock-and-key model (rigid docking): Assumes both ligand and receptor are rigid. computabio.com
Induced fit model (flexible docking/semi-flexible docking): Accounts for conformational changes in both the ligand and, to some extent, the receptor upon binding. computabio.com
Conformation ensemble: Uses multiple receptor conformations. computabio.com
Searching for Optimal Poses: The software searches for the best binding conformation by continuously optimizing the ligand's position, orientation, and dihedral angles of rotatable bonds, and sometimes the side chains and backbone of receptor amino acid residues. computabio.com
Scoring Functions: Binding energies and geometric complementarity are calculated using scoring functions to assess the binding affinity and rank potential poses. Common scoring functions include London dG and Generalized-Born Volume Integral/Weighted Surface area (GBVI/WSA) dG. nih.govtandfonline.com A more negative docking score generally indicates a stronger binding affinity. nih.gov
Analysis: The results are analyzed based on binding scores, root-mean-square deviation (RMSD) values, and visualization of hydrogen bonds and other intermolecular interactions (e.g., π-π stacking, hydrophobic interactions) formed between the ligand and the receptor. nih.govtandfonline.com
Molecular docking studies involving this compound derivatives have been conducted to investigate their potential interactions with biological targets. For instance, p-toluenesulfonates of N-oxyimides have been subjected to molecular docking to assess their ability to act as serine protease inhibitors, such as human leukocyte elastase (HLE). nih.govresearchgate.net These studies use docking parameters like the triangle matcher for initial placement and London dG for rescoring, aiming to identify the best binding poses and rank binding affinities based on free binding energy. nih.gov
Viii. Environmental and Biochemical Research on Toluenesulfonate
Biodegradation Pathways and Microbial Metabolism of p-Toluenesulfonate
p-Toluenesulfonate (pTS), a compound widely used in industries such as pharmaceuticals and dyes, can enter the environment, necessitating an understanding of its ultimate fate. rsc.org Research has focused on the microbial communities capable of mineralizing this xenobiotic compound, elucidating the complex genetic and enzymatic systems that have evolved to break it down.
The biodegradation of p-toluenesulfonate is carried out by specific bacterial strains that can utilize it as a sole source of carbon, sulfur, and energy. cdnsciencepub.com One of the most extensively studied organisms in this context is Comamonas testosteroni T-2. This bacterium completely converts p-toluenesulfonate into cell material, carbon dioxide, and sulfate. nih.gov
Early research also identified a Pseudomonas species, isolated from sewage, that could be adapted to grow on p-toluenesulfonate. cdnsciencepub.comnih.gov This strain demonstrated the ability to completely mineralize the compound. cdnsciencepub.com More recent studies have revealed that the degradation of p-toluenesulfonate can also be a community effort. A stable co-culture, initially identified as a single strain (TA12), was later found to be a community of three distinct bacteria: Achromobacter xylosoxidans TA12-A, Ensifer adhaerens TA12-B, and Pseudomonas nitroreducens TA12-C. In this consortium, A. xylosoxidans and E. adhaerens are the primary degraders, while P. nitroreducens is believed to provide essential vitamins, facilitating more robust growth of the degrading pair.
Table 1: Examples of p-Toluenesulfonate Degrading Bacteria
The metabolic pathway for p-toluenesulfonate degradation in Comamonas testosteroni T-2 is encoded by a set of genes located on a large conjugative plasmid known as pTSA. nih.gov This pathway begins with the oxidation of the methyl group of p-toluenesulfonate. nih.gov
The key genetic component is the tsa operon (tsaMBCD), which is regulated by the LysR-type transcriptional regulator, TsaR. nih.govresearchgate.net The tsaR gene and the tsaMBCD operon are transcribed divergently. uni-konstanz.de The degradation is initiated by a two-component enzyme system, the p-toluenesulfonate methyl-monooxygenase (TsaMB). researchgate.net
TsaM (oxygenase) : This is the oxygenase component of the monooxygenase system. It is an iron-sulfur protein that catalyzes the initial hydroxylation of the methyl group of p-toluenesulfonate to form p-sulfobenzyl alcohol. researchgate.netmicrobiologyresearch.org
TsaB (reductase) : This component transfers electrons to the oxygenase (TsaM), a necessary step for its catalytic activity. microbiologyresearch.org
Following the initial oxidation, two dehydrogenases, TsaC and TsaD, continue the pathway: researchgate.net
p-sulfobenzyl alcohol dehydrogenase (TsaC) : Converts p-sulfobenzyl alcohol to p-sulfobenzaldehyde. nih.govresearchgate.net
p-sulfobenzaldehyde dehydrogenase (TsaD) : Oxidizes p-sulfobenzaldehyde to p-sulfobenzoate (PSB). nih.govresearchgate.net
The resulting p-sulfobenzoate is then desulfonated to protocatechuate, which enters central metabolic pathways. nih.govmicrobiologyresearch.org The entire process is tightly regulated. TsaR controls the expression of the tsaMBCD operon, and its function is modulated by the presence of p-toluenesulfonate itself. nih.govuni-konstanz.de An additional regulator, TsaQ, has been identified as essential for the transport of p-toluenesulfonate into the cell. nih.govresearchgate.net
Table 2: Key Genes and Enzymes in the tsa Pathway
p-Toluenesulfonic acid is a strong acid that completely dissociates in water and is highly water-soluble. epa.govcanada.ca Due to these properties, if released into the environment, it is expected to primarily reside in the water compartment. epa.gov Studies on its biodegradability have shown that while it is susceptible to microbial degradation, it may not always meet the criteria for being "readily biodegradable" under standard test conditions. epa.gov
Mechanistic Aspects of Enzyme Interactions with Toluenesulfonate Derivatives
Beyond its role as an environmental substrate for microbial enzymes, derivatives of this compound, particularly tosyl compounds, are significant in biochemical research as inhibitors of certain enzyme classes.
This compound derivatives, such as p-toluenesulfonyl fluoride (B91410) (PMSF) and Nα-p-Tosyl-L-lysyl-chloromethylketone (TLCK), are well-characterized as irreversible inhibitors of serine proteases. ebi.ac.uknih.gov Serine proteases are a class of enzymes that utilize a key serine residue in their active site for catalysis. patsnap.com This class includes enzymes like trypsin, chymotrypsin, and Human Leukocyte Elastase (HLE), which is involved in inflammatory processes. agscientific.comnih.gov
The mechanism of inhibition by these tosyl derivatives involves the covalent modification of the active site serine. ebi.ac.uk The highly reactive sulfonyl fluoride or chloromethylketone group of the inhibitor is attacked by the nucleophilic hydroxyl group of the serine residue (e.g., Ser195 in many proteases). ebi.ac.ukresearchgate.net This reaction forms a stable, covalent sulfonyl-enzyme ester, which effectively and irreversibly inactivates the enzyme by blocking the active site from binding its natural substrates. ebi.ac.ukpatsnap.com This mechanism-based inactivation makes tosyl derivatives potent tools for studying serine protease function. While generally broad in their targets, specific derivatives like TLCK are designed with amino acid-like side chains to confer some level of specificity for proteases that recognize those residues (e.g., trypsin-like proteases). nih.govmdpi.com
The binding of an inhibitor to an enzyme's active site often induces conformational changes, a concept central to the "induced fit" model of enzyme-ligand interaction. mdpi.com Structural studies of serine proteases complexed with tosyl-based inhibitors provide direct insight into these changes.
For example, the crystal structure of oligopeptidase B from Serratia proteamaculans was solved in a complex with the inhibitor Nα-p-Tosyl-L-lysyl-chloromethylketone (TCK). mdpi.com This study revealed a novel binding mode where two inhibitor molecules were bound to one enzyme molecule: one covalently attached to the catalytic serine and the other to the catalytic histidine. This binding preserved an intermediate conformational state of the enzyme and disrupted the geometry of the catalytic triad, preventing catalysis. mdpi.com
In general, the covalent attachment of a bulky tosyl group to the active site serine physically obstructs the substrate-binding pockets. mdpi.com This binding can stabilize the enzyme in a "closed" or non-functional conformation. mdpi.com The interaction of the inhibitor's side chains within the enzyme's specificity pockets (e.g., the S1 pocket) further anchors the inhibitor and can lead to localized rearrangements of active site residues to accommodate the ligand, providing a structural basis for the observed potent inhibition. mdpi.com
Ix. Advanced Analytical and Characterization Techniques in Toluenesulfonate Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable tools for the structural elucidation and purity assessment of toluenesulfonate compounds, offering detailed information about their molecular composition and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of toluenesulfonates, providing insights into the arrangement of atoms by analyzing the magnetic properties of atomic nuclei.
1H NMR Spectroscopy : Proton NMR (1H NMR) is extensively used to identify different proton environments within a this compound molecule. Characteristic signals for the aromatic ring protons typically appear in the region of 7-8 ppm, often presenting as a multiplet or distinct doublets depending on the substitution pattern rsc.orgchemicalbook.comresearchgate.net. The methyl group attached to the aromatic ring of the p-toluenesulfonate moiety typically resonates as a singlet around 2-3 ppm rsc.orgchemicalbook.comresearchgate.net. Chemical shifts can also indicate the formation of hydrogen bonds, as observed when the aromatic ring chemical shifts of p-toluenesulfonic acid shift upon hydrogen bond formation in complexes like CAL-TsOH researchgate.netresearchgate.net.
13C NMR Spectroscopy : Carbon-13 NMR (13C NMR) provides information about the carbon skeleton. The aromatic carbons and the methyl carbon of the p-toluenesulfonate group exhibit distinct chemical shifts, allowing for the differentiation of various carbon environments within the molecule rsc.orgresearchgate.netrsc.orgspectrabase.comspectrabase.comchemicalbook.com. For instance, the methyl carbon typically appears around 20-21 ppm, while aromatic carbons show signals in the range of 120-145 ppm, with the carbon directly bonded to the sulfonyl group and the methyl-substituted carbon showing characteristic shifts rsc.orgresearchgate.netrsc.org.
2D NMR Techniques : Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments. These techniques help establish proton-proton and proton-carbon connectivity, providing unambiguous structural confirmation, particularly for novel or intricate this compound derivatives.
Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information on the functional groups and molecular vibrations of toluenesulfonates. These techniques are valuable for identification, purity assessment, and studying molecular interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify characteristic functional groups present in this compound compounds. Key absorption bands include the asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group, typically observed around 1170-1182 cm⁻¹ and 1002-1122 cm⁻¹, respectively researchgate.netmdpi.com. The C-S stretching vibration can appear around 622-665 cm⁻¹ or 1030 cm⁻¹ researchgate.netacs.org. Aromatic C-C stretching vibrations are typically found around 1450-1600 cm⁻¹ researchgate.net. FTIR can also indicate the formation of salts or hydrogen bonds, for example, by shifts in S=O stretching peaks or the appearance of new N-H stretching bands in amine salts mdpi.commdpi.com.
Table 1: Characteristic FTIR Absorption Bands for Toluenesulfonates
| Functional Group / Vibration | Wavenumber Range (cm⁻¹) | Description |
| S=O (asymmetric stretch) | 1170-1182 | Asymmetric stretching of sulfonyl group |
| S=O (symmetric stretch) | 1002-1122 | Symmetric stretching of sulfonyl group |
| C-S (stretching) | 622-665, 1030 | Stretching vibration of carbon-sulfur bond |
| Aromatic C-C (stretching) | 1450-1600 | Skeletal vibration of benzene (B151609) ring |
| N-H (stretching) | ~2750, 3100-3200 | Characteristic of amine salts (if applicable) |
Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information, often strong for non-polar bonds and aromatic rings. It has been used to investigate the nature of charge carriers in conducting polypyrrole doped with p-toluenesulfonate, observing changes in band positions and relative intensities related to radical cations or dications aps.orgresearchgate.net. Raman spectra are also listed for compounds like ethyl p-toluenesulfonate aip.org.
Mass Spectrometry (High-Resolution Mass Spectrometry, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of toluenesulfonates, as well as for identifying their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides accurate mass measurements, allowing for the precise determination of elemental composition and differentiation between compounds with very similar nominal masses rsc.org. This is crucial for confirming the identity of synthesized this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is widely employed for the analysis of volatile this compound compounds, particularly in the detection and quantification of genotoxic impurities in pharmaceutical active pharmaceutical ingredients (APIs) tsijournals.comorientjchem.orgexpec-tech.comshimadzu.comresearchgate.netorientjchem.org. Examples include methyl p-toluenesulfonate, ethyl p-toluenesulfonate, and isopropyl p-toluenesulfonate tsijournals.comorientjchem.orgexpec-tech.comshimadzu.comresearchgate.netorientjchem.org. These impurities can be identified by their specific retention times and characteristic fragmentation patterns. For instance, ethyl p-toluenesulfonate and isopropyl p-toluenesulfonate show fragments at m/z 172, 155, 107, 91, and 65 tsijournals.com. A common fragmentation pathway for p-toluenesulfonates involves the loss of SO₂ aaqr.org. GC-MS/MS (tandem mass spectrometry) methods offer enhanced sensitivity and anti-interference capabilities for complex drug matrices expec-tech.com.
Table 2: Typical GC-MS Fragmentation Ions for Alkyl p-Toluenesulfonates
| Compound | Retention Time (min) | Characteristic m/z Fragments |
| Ethyl p-Toluenesulfonate | 13.7 | 200, 172, 155, 107, 91, 65 |
| Isopropyl p-Toluenesulfonate | 14.1 | 214, 172, 155, 107, 91, 65 |
| Methyl p-Toluenesulfonate | 10.911 | (Similar patterns expected) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound molecules, particularly those containing chromophores like the aromatic ring. It is useful for quantitative analysis and investigating optical properties.
Applications : UV-Vis spectroscopy can be used to determine the concentration of this compound compounds in solution sielc.com. For methyl p-toluenesulfonate, maximum absorption in heptane (B126788) is observed at 261 nm and 273 nm nih.gov. For p-toluenesulfonic acid, the UV-Vis spectrum is affected by the pH of the mobile phase, with spectra typically measured with an acidic mobile phase (pH 3 or lower) sielc.com. In the context of crystal characterization, UV-Vis-NIR spectrophotometry is employed to analyze the optical absorption of this compound crystals, such as p-toluidine (B81030) p-toluenesulfonate (PTPT) and L-leucinium p-toluenesulfonate monohydrate (LLPT), to determine properties like optical bandgap and transmission in the visible region scirp.orgresearchgate.net. Some this compound derivatives, like IR-813 p-toluenesulfonate, are functional near-infrared (NIR) dyes with specific absorption and emission characteristics that make them valuable probes in NIR spectroscopy for studying molecular interactions and dynamics, as well as for medical and biological imaging chemodex.com.
Solid-State Characterization Techniques
Solid-state characterization techniques are essential for understanding the crystalline nature, polymorphism, and macroscopic properties of this compound compounds.
X-ray Diffraction (Single Crystal and Powder XRD)
X-ray Diffraction (XRD) is the primary technique for elucidating the atomic and molecular structure of crystalline materials, providing insights into their three-dimensional arrangement.
Single Crystal X-ray Diffraction (SCXRD) : SCXRD provides the most detailed structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice researchgate.netresearchgate.netlnu.edu.uanih.gov. It is used to determine the crystal system and space group, as well as unit cell parameters scirp.orgresearchgate.netlnu.edu.ua. For example, studies have revealed that p-toluidine p-toluenesulfonate (PTPT) crystals have a monoclinic structure with P2₁ space group scirp.org. SCXRD has also been used to investigate the crystal structure of silver(I) p-toluenesulfonate complexes, revealing monoclinic systems with P2₁/n space groups lnu.edu.ua. The technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influence crystal packing lnu.edu.ua.
Powder X-ray Diffraction (PXRD) : PXRD is a rapid and non-destructive technique used for phase identification, crystallinity assessment, and the study of polymorphism in this compound materials acs.orgmdpi.comresearchgate.netresearchgate.netiipseries.orgamericanpharmaceuticalreview.comspectroscopyonline.comnih.gov. Each crystalline form of a compound produces a unique PXRD pattern, characterized by distinct peak positions and intensities americanpharmaceuticalreview.comspectroscopyonline.com. This allows for the differentiation of various polymorphs, salts, or co-crystals americanpharmaceuticalreview.com. PXRD is commonly used as an initial method in solid form screening to determine if a new crystalline form has been produced americanpharmaceuticalreview.com. It can also confirm polymorphic transitions, where a metastable form converts to a more stable one researchgate.net. For instance, PXRD was used to confirm the monoclinic structure of nicotinium p-toluenesulfonate monohydrate (NPT) iipseries.org.
Thermal Analysis Methods
Thermal analysis techniques are fundamental for assessing how this compound compounds respond to temperature changes, revealing crucial information about their phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transitions
For example, research on p-toluenesulfonic acid [PTS] anion-based PILs has shown a notable variation in melting points depending on the specific cation. Triethylammonium (B8662869) p-toluenesulfonate exhibited a Tm of 76.75 °C, representing the lowest among the studied PILs, while Pyridinium (B92312) p-toluenesulfonate displayed the highest Tm at 117.82 °C americanelements.com. The melting and crystallization peaks for Tetraethylenepentammonium p-toluenesulfonate were observed to be very small, which has been attributed to its semi-solid nature, likely influenced by the long aliphatic chain of the TEPA cation fishersci.ca.
Beyond melting behavior, DSC is also crucial for investigating dehydration processes in hydrated this compound salts. Studies on rare earth p-toluenesulfonate hydrates (RE(C7H7SO3)3·xH2O) have revealed that the dehydration process can occur in a single step for lighter lanthanoids (La–Gd) and in two distinct stages for heavier lanthanoids (Dy–Lu) and yttrium nih.gov. The total dehydration enthalpy (ΔH) for these compounds, quantitatively determined by DSC, showed a broad range of values from 67 to 381 kJ mol−1 across the series nih.gov.
Table 1: Thermal Properties of Selected p-Toluenesulfonate-Based Protic Ionic Liquids (PILs) americanelements.comfishersci.ca
| PIL Cation | Melting Temperature (Tm) (°C) |
| Triethylammonium | 76.75 |
| N-methyl Pyrrolidinium | Low |
| 1-Methylimidazolium (B8483265) | Low |
| Pyridinium | 117.82 |
| N-Methylpiperidine | Not specified |
| Tetraethylenepentammonium | Semi-solid |
Table 2: Dehydration Enthalpies of Selected Rare Earth p-Toluenesulfonate Hydrates nih.gov
| Rare Earth (RE) | Total Dehydration ΔH (kJ mol−1) |
| Eu | 65.77 |
| Gd | 55.63 |
| Tb | 86.89 |
| Ho | 121.65 |
| Tm | 99.80 |
| Yb | 109.59 |
| Lu | 131.02 |
| Y | 83.11 |
| Dy | 205.46 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that monitors the change in mass of a sample as it is heated, providing essential data on its thermal stability, decomposition temperatures, and material composition epo.org. In the context of this compound research, TGA is extensively employed to ascertain the decomposition temperatures (Tdec), typically defined as the temperature at which a 5% mass loss occurs fishersci.ca.
Investigations into p-toluenesulfonate-based PILs have revealed varying degrees of thermal stability. Pyridinium p-toluenesulfonate exhibited the lowest decomposition temperature among these compounds at 213 °C, whereas N-methylpiperidinium p-toluenesulfonate demonstrated superior thermal stability with a Tdec of 286 °C fishersci.ca. For metal toluenesulfonates, such as certain transition metal p-toluenesulfonates, decomposition involving solvent loss and metal abstraction from the anion has been observed above 130 °C, leading to dark residues at 450 °C fishersci.ca.
TGA also offers valuable insights into the thermal degradation pathways of polymers doped with toluenesulfonic acid. For instance, p-toluenesulfonic acid (pTSA) doped polyaniline (Pani):titanium dioxide (TiO2) nanocomposites have been characterized using TGA to evaluate their thermal stability nih.gov. Similarly, the thermal degradation of terpolymer resins derived from p-toluenesulfonic acid, m-cresol, and formaldehyde (B43269) has been studied, indicating that these resins maintain thermal stability below 498 °C, with high frequency factor and entropy values suggesting a slow degradation process chemsrc.com.
Table 3: Decomposition Temperatures of Selected p-Toluenesulfonate-Based Protic Ionic Liquids (PILs) fishersci.ca
| PIL Cation | Decomposition Temperature (Tdec) (°C) (5% mass loss) |
| Pyridinium | 213 |
| N-methyl Pyrrolidinium | Not specified |
| 1-Methylimidazolium | Not specified |
| Triethylammonium | Not specified |
| N-Methylpiperidine | 286 |
| Tetraethylenepentammonium | Not specified |
Electrochemical Characterization Techniques
Electrochemical characterization techniques are indispensable for evaluating the electrical properties, stability, and redox behavior of materials containing this compound, particularly in their roles within energy storage and conversion systems.
Cyclic Voltammetry (CV) for Electrochemical Stability and Redox Behavior
Cyclic Voltammetry (CV) is a powerful electrochemical method that explores the redox properties and electrochemical stability of materials by sweeping the potential of a working electrode and measuring the resulting current response nih.gov. In this compound research, CV is extensively applied to characterize conductive polymers doped with this compound anions.
For example, poly(3,4-ethylenedioxythiophene) (PEDOT) electrochemically synthesized with p-toluenesulfonate (TSNa) as a dopant has been thoroughly investigated using CV. The results demonstrated an enhanced reversibility of the PEDOT film, signifying an improvement in its electrochemical characteristics invivochem.com. Similarly, polypyrrole (PPy) films doped with sodium p-toluenesulfonate (pTS) exhibited superior electrochemical activity and stability against electrochemical degradation when compared to those doped with perchlorate (B79767) (ClO4−) sigmaaldrich.com. While ClO4−-doped PPy showed higher capacitances, pTS-doped PPy demonstrated better cycling stability, retaining 90% of its initial energy storage capacity after 5000 charge-discharge cycles at 1 A g−1 sigmaaldrich.com.
CV studies also provide valuable insights into the ion-exchange behavior within polymer films. For PPy films doped with p-toluenesulfonate (TOS−), lithium ion exchange occurs in addition to anion exchange, with the highest flux of Li+ ions observed around -1.0 V versus Ag/Ag+, which is clearly evidenced by distinct cathodic/anodic CV peaks fishersci.se. The stability of assay voltammograms obtained for polypyrrole/sodium p-toluenesulfonate biofilms supported on cassava starch further indicates that their electrochemical properties can be maintained over time nih.govfishersci.ca.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the bulk and interfacial transport processes within materials by applying a small amplitude oscillating signal and measuring the system's impedance across a wide range of frequencies nih.govgoogle.com. This technique is widely employed to determine the ionic conductivity of this compound-containing electrolytes and materials.
In protic ionic liquids based on p-toluenesulfonate, EIS has been utilized to evaluate their proton conductivity, typically yielding values in the range of 10−3 S cm−1 americanelements.com. The temperature dependence of ionic conductivity for these PILs often aligns with the Vogel-Tamman-Fulcher (VTF) equation. Low activation energy values, ranging from 0.028 to 0.079 eV, indicate facile ion transport, positioning these materials as promising electrolytes for various electrochemical applications americanelements.com.
EIS is also used to characterize the electrical conductivity of conductive polymers doped with this compound. For instance, in PEDOT films doped with TSNa, the impedance magnitude of the electrode significantly decreased after polymer deposition, indicating enhanced conductivity invivochem.com. In polypyrrole/carbon (PPy/C) composites doped with p-toluenesulfonate (pTS), EIS, in conjunction with cyclic voltammetry, was employed to analyze their charge storage performance. A maximum specific capacitance of approximately 395 F g−1 was achieved for materials synthesized with an equimolar concentration of pTS to pyrrole (B145914) fishersci.at. The technique can also provide insights into the formation of protective films, such as a low-impedance sulfur-containing layer formed by methyl p-toluenesulfonate (MPTS) on a LiMn2O4 cathode, which improves electrolyte stability and reduces interfacial impedance in lithium-ion batteries.
Table 4: Ionic Conductivity of p-Toluenesulfonate-Based Protic Ionic Liquids (PILs) americanelements.com
| PIL Type | Ionic Conductivity (S cm−1) | Activation Energy (eV) |
| N-methyl Pyrrolidinium p-toluenesulfonate | ~10−3 | 0.028–0.079 |
| 1-Methylimidazolium p-toluenesulfonate | ~10−3 | 0.028–0.079 |
| Other p-toluenesulfonate-based PILs | ~10−3 | 0.028–0.079 |
Surface and Morphological Characterization (Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))
Understanding the surface topography and morphology of this compound-containing materials is paramount for establishing correlations between their structural features and functional properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are key techniques utilized for this purpose.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused electron beam, thereby revealing microstructures and surface features. In this compound research, SEM is frequently employed to visualize the morphology of doped polymers and composites. For example, the surface morphology of poly(3,4-ethylenedioxythiophene) (PEDOT) electrochemically synthesized with p-toluenesulfonate (TSNa) as a dopant was investigated by SEM, which revealed a "nano-fungus" structure attributed to the influence of the TSNa structure invivochem.com. Similarly, the morphological features of polypyrrole/carbon (PPy/C) composites doped with p-toluenesulfonate (pTS) have been examined using SEM fishersci.at. Studies on zinc oxide- and sodium p-toluenesulfonate-doped polypyrrole films showed that films synthesized at a constant current exhibited lamellar and spherulite structures, which were associated with increased conductivity. SEM is also used to characterize p-toluenesulfonic acid (pTSA) doped polyaniline:titanium dioxide nanocomposites nih.gov and to observe the effect of anodic polarization on the surface morphology of PPy films, indicating degradation at the polymer/electrolyte interface sigmaaldrich.com.
Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique that provides three-dimensional topography and information about local material properties such as elasticity, hardness, and adhesion, often with near-atomic resolution. For this compound-related materials, AFM complements SEM by offering more detailed insights into surface features at the nanoscale. For instance, the surface morphology of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with p-toluenesulfonate was investigated using AFM, which, alongside SEM, helped to understand the impact of the dopant structure on the polymer's morphology invivochem.com. AFM has been utilized to examine the initial stages of polymer growth and the evolution of surface morphology, revealing the development of long segments and the formation of globular nodules whose diameter increases with growth charge invivochem.com.
X. Future Directions and Emerging Research Areas for Toluenesulfonate
Development of Next-Generation Toluenesulfonate-Based Catalysts for Sustainable Chemistry
The development of novel this compound-based catalysts is a significant area of future research, driven by the increasing demand for sustainable chemical processes. p-Toluenesulfonic acid (p-TSA) is already recognized as an environmentally benign, non-volatile, and recyclable solid acid catalyst, making it a desirable replacement for conventional corrosive mineral acids like sulfuric acid and perchloric acid in various organic transformations preprints.orgrsc.org.
Emerging research focuses on enhancing the catalytic efficiency and reusability of this compound by incorporating it into heterogeneous systems and deep eutectic solvents (DESs). For instance, p-TSA functionalized materials, particularly sulfonic acid derivatives supported on activated carbon, are being explored as high-performance solid-acid catalysts mdpi.comresearchgate.net. These solid catalysts offer advantages such as easy separation from reaction mixtures, enhanced reusability, and suitability for large-scale industrial applications, aligning with green chemistry principles mdpi.combeilstein-journals.org.
Recent advancements include:
Deep Eutectic Solvents (DESs): Choline chloride/p-toluenesulfonic acid DESs have demonstrated effectiveness as both reaction media and catalysts for reactions like N-Boc deprotection, offering a sustainable approach for pharmaceutical synthesis mdpi.com. These DESs have also shown superior catalytic performance in the esterification of levulinic acid with ethanol, especially when coupled with alternative energy inputs like microwave or ultrasound irradiation, significantly reducing reaction times mdpi.com.
Recyclable Solid Acids: Concentrated p-TSA has been successfully employed as an acid catalyst for the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET), achieving nearly 100% degradation into terephthalic acid (TPA) with high efficiency and easy recovery and reuse of the catalyst for multiple cycles rsc.org. This highlights its potential in circular economy applications.
Metal-Free Catalysis: p-TSA continues to be a prominent metal-free catalyst in various multicomponent reactions, enabling the synthesis of complex heterocyclic scaffolds and biologically relevant molecules with high atom economy and reduced environmental impact researchgate.netpreprints.org. Examples include the cyclotrimerization of aryl methyl ketones for 1,3,5-triarylbenzenes and the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones in reusable ionic liquids preprints.org.
Table 1: Examples of this compound-Based Catalytic Applications in Sustainable Chemistry
| Application | Catalyst Type | Key Advantages | Reference |
| N-Boc Deprotection | Choline chloride/p-toluenesulfonic acid DES | Effective, sustainable, mild conditions, wide substrate scope | mdpi.com |
| Esterification of Levulinic Acid | Choline chloride/p-toluenesulfonic acid DES | Superior catalytic performance, reduced reaction time with microwave/ultrasound | mdpi.com |
| Hydrolysis of Waste PET | Concentrated p-toluenesulfonic acid | High degradation efficiency, easy recovery and reuse, low environmental impact | rsc.org |
| Multicomponent Reactions (e.g., Pyrazoles) | p-Toluenesulfonic acid monohydrate | High yields, shorter reaction times, metal-free, environmentally benign | preprints.org |
| Synthesis of α-ketoacetals | p-Toluenesulfonic acid | High yields (60-90%), important building blocks | preprints.org |
Exploration of this compound in Novel Materials Science Applications
The unique properties of this compound, particularly its strong acidity and the stability of the tosylate anion, make it an attractive component for the development of novel materials. Future research directions in materials science involving this compound include its integration into polymers, functional coatings, and advanced composite materials.
One promising area is the use of this compound as a dopant or counterion in conductive polymers and organic electronic materials. For instance, the tosylate anion can stabilize charge carriers in conjugated polymers, influencing their electrical conductivity and optical properties. This opens avenues for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and flexible electronics.
Furthermore, this compound derivatives are being explored in the synthesis of porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the tosylate group can act as a linker or a template. These materials possess high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and heterogeneous catalysis.
Research also extends to the development of novel solid-acid catalysts by functionalizing carbonaceous materials with toluenesulfonic acid researchgate.net. These sulfonated carbon materials exhibit high acidity and thermal stability, making them effective for various acid-catalyzed reactions, including esterification and biomass conversion processes researchgate.net. The ability to customize their morphological, textural, and acidic properties offers significant potential for designing high-performance catalysts for specific industrial applications researchgate.net.
Deepening Mechanistic Understanding of Complex this compound-Involved Reactions
A critical future direction involves deepening the mechanistic understanding of complex reactions where this compound plays a role. While p-TSA is widely used, a comprehensive understanding of its precise role and the reaction pathways, especially in multi-component and cascade reactions, is still evolving. Advanced analytical techniques and computational methods are pivotal in this pursuit.
Research efforts are focused on:
Elucidating Catalytic Cycles: Detailed studies are needed to map out the complete catalytic cycles of p-TSA-promoted reactions, including the identification of intermediates, transition states, and rate-determining steps. This is particularly relevant for reactions involving complex molecular rearrangements or the formation of multiple bonds researchgate.netrsc.org.
Role of Counterions and Solvents: Understanding how the tosylate anion (TsO-) and the reaction solvent influence reactivity and selectivity is crucial. For example, in deep eutectic solvents, the synergistic effect of p-TSA with other components needs further investigation at a molecular level mdpi.commdpi.com.
Stereochemical Control: For asymmetric catalysis, a deeper mechanistic insight into how this compound-containing chiral catalysts induce enantioselectivity is essential for designing next-generation catalysts with improved performance nih.gov.
Computational Studies: Density Functional Theory (DFT) studies are increasingly being employed to provide insights into the chemical and biological reactivity of compounds involved in p-TSA-catalyzed reactions, by analyzing energy gaps and reaction pathways researchgate.net. Such computational approaches can help predict reaction outcomes and guide experimental design.
Advanced Computational Methodologies for Predictive Design of this compound Systems
Advanced computational methodologies are becoming indispensable tools for the predictive design and optimization of this compound-based systems. These methods offer a cost-effective and efficient way to explore vast chemical spaces and gain insights that are difficult to obtain experimentally.
Future research will leverage:
Quantum Chemical Calculations (e.g., DFT): Continued application of DFT to precisely model the electronic structure, reaction energies, and transition states of this compound-involved reactions. This can aid in predicting catalytic activity, selectivity, and understanding the influence of substituents or reaction conditions researchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the behavior of this compound in various environments, such as in solution, at interfaces, or within material matrices. This is particularly useful for understanding solvent effects, catalyst-substrate interactions, and the stability of materials.
Machine Learning (ML) and Artificial Intelligence (AI): The integration of ML and AI algorithms with experimental data can accelerate the discovery and design of new this compound catalysts and materials. ML models can predict properties based on structural features, optimize reaction conditions, and identify novel synthetic routes. For instance, predictive models can be developed to screen potential solid-acid catalysts based on their structural and acidic properties researchgate.net.
High-Throughput Virtual Screening: Computational methods enable high-throughput virtual screening of potential this compound derivatives or combinations with other reagents, significantly reducing the time and resources required for experimental synthesis and testing.
Integration of this compound Chemistry in Multidisciplinary Research Platforms
The future of this compound chemistry lies in its integration into multidisciplinary research platforms, fostering innovation across various scientific and technological domains. This involves combining the established utility of this compound with advancements in other fields to address complex challenges.
Key areas of integration include:
Biomass Conversion and Biofuels: this compound's role as an acid catalyst is crucial for the sustainable conversion of biomass into valuable chemicals and biofuels. Future research will explore its application in the depolymerization of lignocellulosic biomass, production of furan (B31954) derivatives, and synthesis of biodiesel, aiming for more efficient and environmentally friendly processes mdpi.commdpi.com.
Pharmaceutical and Agrochemical Synthesis: Given its non-toxicity and efficiency, this compound will continue to be integrated into the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, particularly in the development of greener and more atom-economical synthetic routes mdpi.com. Its use in multicomponent reactions for complex heterocyclic compounds is a testament to this potential researchgate.netpreprints.org.
Environmental Remediation: The application of this compound-based catalysts in environmental remediation, such as the degradation of pollutants or the conversion of waste materials, represents a growing area. Its use in PET hydrolysis exemplifies its potential for waste valorization rsc.org.
Nanotechnology: Combining this compound chemistry with nanotechnology could lead to the development of novel nanomaterials with enhanced catalytic activity, selectivity, and recyclability. For example, sulfonated nanoparticles or nanostructured carbon materials could offer superior performance in various chemical transformations researchgate.net.
Q & A
Q. What spectroscopic techniques are critical for characterizing toluenesulfonate derivatives, and how should data be interpreted?
Methodological Answer: Key techniques include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) . For example:
- IR : Absorption at 1350 cm⁻¹ and 1185 cm⁻¹ corresponds to sulfonate (SO₃) stretching vibrations .
- ¹H NMR : Aromatic protons adjacent to the sulfonate group appear as a multiplet at δ 7.2–7.8 ppm , while methyl groups in neopentyl this compound derivatives resonate as singlets at δ 0.82–1.92 ppm .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, and S percentages (e.g., C: 62.19% calculated vs. 62.42% observed) .
Q. Table 1: Key Spectral Signatures of this compound Derivatives
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| IR Spectroscopy | 1350 cm⁻¹, 1185 cm⁻¹ | SO₃ symmetric/asymmetric stretch |
| ¹H NMR | δ 7.2–7.8 ppm (m) | Aromatic protons |
| Elemental Analysis | C: 62.42%, H: 8.33%, S: 11.58% | Neopentyl this compound |
Q. How can researchers ensure reproducibility in this compound synthesis?
Methodological Answer:
- Detailed protocols : Document reaction conditions (e.g., 110–113°C at 0.25 mm Hg for neopentyl this compound purification) and stoichiometric ratios .
- Purity controls : Use internal standards (e.g., deuterated analogs) in chromatographic analyses to validate compound identity .
- Replication : Cross-validate results using independent synthesis batches and peer-reviewed protocols .
Q. What safety protocols are essential when handling p-toluenesulfonic acid in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of corrosive vapors .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of this compound-based catalysts be resolved?
Methodological Answer:
- Variable control : Standardize reaction parameters (solvent purity, temperature, catalyst loading) to isolate performance variables .
- Advanced characterization : Use X-ray photoelectron spectroscopy (XPS) to assess surface composition and identify impurities affecting catalytic activity .
- Statistical analysis : Apply ANOVA to compare yields across studies, ensuring a significance threshold (e.g., p < 0.05) .
Q. What methodological frameworks are effective for assessing the environmental impact of this compound derivatives in aqueous systems?
Methodological Answer:
- Ecotoxicity assays : Conduct Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
- Degradation studies : Use HPLC-UV to monitor hydrolysis rates under varying pH/temperature conditions .
- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
Q. Table 2: Analytical Methods for Environmental Impact Assessment
Q. How should researchers design experiments to quantify trace toluenesulfonamide impurities in pharmaceuticals?
Methodological Answer:
- Chromatographic separation : Use column partition chromatography with a sodium carbonate-treated solid support to isolate impurities .
- Detection limits : Implement fluorescence detection (e.g., 2-(5-benzoacridine)ethyl-p-toluenesulfonate as a derivatizing agent) for sensitivity down to 0.01 ppm .
- Validation : Follow pharmacopeial guidelines (e.g., USP) requiring ≤0.1% sulfonamide content and use internal standards for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
